molecular formula C6H10N2O2 B3169346 Hexahydro-oxazolo[3,4-a]pyrazin-3-one CAS No. 937047-42-2

Hexahydro-oxazolo[3,4-a]pyrazin-3-one

Cat. No. B3169346
CAS RN: 937047-42-2
M. Wt: 142.16 g/mol
InChI Key: SWKVQJQPSGTEBD-UHFFFAOYSA-N
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Description

Hexahydro-oxazolo[3,4-a]pyrazin-3-one is a chemical compound with the molecular formula C6H10N2O2 . It is also known as (S)-hexahydro-oxazolo[3,4-a]pyrazin-3-one hydrochloride . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H/t5-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.62 . It is a white to yellow solid at room temperature .

Scientific Research Applications

Synthesis of 2-Substituted Piperazines

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, closely related to Hexahydro-oxazolo[3,4-a]pyrazin-3-one, have been utilized in the synthesis of 2-substituted piperazines. These compounds are prepared from bis-carbamate protected piperazine-2-carboxylic acids, offering a pathway to various piperazines with potential pharmaceutical applications (Clark & Elbaum, 2007).

Antitumoral Activity

1,7,8,8a-Tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones, similar in structure to this compound, have been synthesized and shown to possess antitumoral activity against human thyroid cancer cell lines. These compounds promote the apoptotic pathway and DNA fragmentation, indicating their potential in cancer therapy (Chiacchio et al., 2013).

Novel Bicyclic Lactam Scaffolds

The bicyclocondensation of 3-aza-1,5-ketoacids and amino alcohols produces novel oxazolo[3,2-a]pyrazin-5-one scaffolds. These scaffolds, related to this compound, enable the creation of constrained dipeptide surrogates, showing potential in peptide mimicry and drug development (Bencsik et al., 2003).

Neuropeptide S Antagonist Activity

Hexahydro-oxazolo[3,4-a]pyrazin-3-ones have been studied for their role as Neuropeptide S (NPS) antagonists. Specific structural features of these compounds have been identified as critical for their antagonist activity, contributing to the understanding of NPS receptor interactions and potential therapeutic applications (Zhang et al., 2008).

Microwave-Assisted Synthesis

Novel oxazolo[3,2-a]pyrazolo[1,5-d]pyrazin-5-ones, structurally related to this compound, have been synthesized under microwave-assisted, solvent-free conditions. This method indicates an efficient and environmentally friendly approach to the synthesis of these compounds (Shen et al., 2013).

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H315, H319, H320, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKVQJQPSGTEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10% Palladium on carbon (18 mg, 20% by wt.) was placed under an inert atmosphere and suspended in EtOH (1 mL). A solution of 7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one (90 mg, 0.39 mmol) dissolved in EtOH (3.8 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 53.6 mg (97%) of the title compound as clear oil. 1H-NMR (300 MHz, CD3Cl) 4.36 (t, 1H), 3.89 to 3.81 (m, 1H), 3.79 to 3.69 (m, 2H), 3.10 to 2.88 (m, 3H), 2.67 to 2.50 (m, 2H), 2.00 to 1.90 (m, 1H).
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-oxazolo[3,4-a]pyrazin-3-one
Reactant of Route 2
Reactant of Route 2
Hexahydro-oxazolo[3,4-a]pyrazin-3-one
Reactant of Route 3
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Hexahydro-oxazolo[3,4-a]pyrazin-3-one
Reactant of Route 4
Hexahydro-oxazolo[3,4-a]pyrazin-3-one
Reactant of Route 5
Hexahydro-oxazolo[3,4-a]pyrazin-3-one
Reactant of Route 6
Hexahydro-oxazolo[3,4-a]pyrazin-3-one

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